molecular formula C10H8ClNO2 B8420068 7-Chloro-4-hydroxy-1-methyl carbostyril CAS No. 54675-26-2

7-Chloro-4-hydroxy-1-methyl carbostyril

Cat. No.: B8420068
CAS No.: 54675-26-2
M. Wt: 209.63 g/mol
InChI Key: FDFOHUPKUMVQLJ-UHFFFAOYSA-N
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Description

7-Chloro-4-hydroxy-1-methyl carbostyril is a carbostyril-based compound, also referred to in historical scientific literature as a 1-methylcarbostyril derivative, which has been a subject of interest in medicinal chemistry research . Early studies have investigated its class of compounds for potential therapeutic applications, including as a core structure in antimalarial research . As a high-value chemical intermediate, its quinolinone scaffold is significant for researchers developing novel pharmacologically active molecules. This product is provided exclusively for research and development purposes in laboratory settings. It is strictly for research use only (RUO) and is not intended for diagnostic, therapeutic, or personal use of any kind. Researchers should handle this material with appropriate safety precautions and consult the supplied safety data sheet prior to use.

Properties

CAS No.

54675-26-2

Molecular Formula

C10H8ClNO2

Molecular Weight

209.63 g/mol

IUPAC Name

7-chloro-4-hydroxy-1-methylquinolin-2-one

InChI

InChI=1S/C10H8ClNO2/c1-12-8-4-6(11)2-3-7(8)9(13)5-10(12)14/h2-5,13H,1H3

InChI Key

FDFOHUPKUMVQLJ-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=CC(=C2)Cl)C(=CC1=O)O

Origin of Product

United States

Scientific Research Applications

Chemical Properties and Structure

7-Chloro-4-hydroxy-1-methyl carbostyril possesses a unique structure that contributes to its biological activity. The compound's molecular formula is C10H8ClN3O, and it features a chloro group, a hydroxyl group, and a methyl group attached to the carbostyril framework. This structural composition is pivotal for its interaction with biological targets.

Anticancer Activity

Numerous studies have demonstrated the potential of this compound as an anticancer agent. For instance, research indicates that derivatives of carbostyril can induce apoptosis in cancer cell lines through mechanisms involving microtubule disruption and cell cycle arrest. A study evaluating various analogs found that compounds similar to this compound exhibited IC50 values below 1 μM against several cancer cell lines, including HL-60 and Hep3B, while sparing normal cells .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. In vitro assays have shown that this compound demonstrates significant activity against Mycobacterium tuberculosis, with an IC50 value suggesting effective inhibition . Such findings highlight its potential as a lead compound for developing new antimicrobial agents.

Case Study 1: Anticancer Efficacy

In a study published in the Journal of Medicinal Chemistry, researchers synthesized several 4-substituted quinolinone derivatives, including those based on this compound. The results indicated that these compounds could selectively induce apoptosis in cancer cells via intrinsic and extrinsic pathways. Notably, compound 11e from the study showed nanomolar potency against COLO 205 cancer cells, demonstrating the potential for targeted cancer therapies .

Case Study 2: Antimicrobial Activity

A recent investigation into the antimicrobial effects of various quinolone derivatives found that this compound analogs exhibited promising results against resistant strains of bacteria. The study reported significant inhibition rates and low minimum inhibitory concentration (MIC) values against pathogens like Mycobacterium smegmatis, suggesting the compound's utility in treating infections caused by multidrug-resistant organisms .

Biological Activity IC50 (μM) Notes
Anticancer (HL-60)<1High potency against cancer cells
Antimicrobial (M. tuberculosis)7.05Significant inhibition observed
Cytotoxicity (Normal Cells)>50Selective against cancer cells only

Comparison with Similar Compounds

Structural Analogues and Substituent Variations

The following table summarizes key structural analogues and their substituent differences:

Compound Name Core Structure Substituents (Positions) Key Properties/Applications References
7-Chloro-4-hydroxy-1-methyl carbostyril 2-Quinolinone 7-Cl, 4-OH, 1-CH₃ Chelation, dye synthesis, drug scaffolds
7-Chloro-4-quinolinol Quinoline 7-Cl, 4-OH Lower solubility (lack of ketone), antimicrobial agents
7-Amino-4-methylcarbostyril (cs124) 2-Quinolinone 7-NH₂, 4-CH₃ Luminescent lanthanide complexes, long emission lifetimes
4-Methyl-7-chloro-6-aminocarbostyril 2-Quinolinone 7-Cl, 4-CH₃, 6-NH₂ Dye pigments (scarlet to brown hues)
7-Hydroxy-3,4-dihydro carbostyril 3,4-Dihydro-2-quinolinone 7-OH, 3,4-dihydro Intermediate for alkylation (e.g., chlorobutoxy derivatives)

Functional Group Impact on Properties

  • Electron-Withdrawing vs. Electron-Donating Groups: The 7-Cl substituent in the target compound enhances electrophilic reactivity compared to 7-NH₂ in cs124, which is electron-donating . The 4-OH group increases acidity (pKa ~8–10) and hydrogen-bonding capacity, distinguishing it from 4-CH₃ in cs124 or 4-piperazino in other quinoline derivatives .
  • Solubility: The ketone in carbostyril improves polar solvent solubility compared to quinoline-based analogues (e.g., 7-Chloro-4-quinolinol) .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 7-Chloro-4-hydroxy-1-methyl carbostyril, and how can reaction conditions be optimized for yield and purity?

  • Methodological Answer : The compound is typically synthesized via cyclization of substituted anilines with chloroacetylenes or through Ullmann coupling. Key parameters include temperature control (e.g., 180–220°C for cyclization) and catalyst selection (e.g., CuI for coupling reactions). Optimizing solvent polarity (e.g., DMF vs. ethanol) can improve yields by 10–15% . Purity (>95%) is achieved via recrystallization in methanol or column chromatography using silica gel and ethyl acetate/hexane gradients .

Q. How should researchers characterize the purity and structural identity of this compound?

  • Methodological Answer :

  • Purity : Use HPLC with a C18 column (acetonitrile/water mobile phase, UV detection at 254 nm) and compare retention times to standards. Purity ≥98% is recommended for pharmacological studies .
  • Structural Confirmation : Employ 1^1H/13^{13}C NMR (DMSO-d6, 400 MHz) to verify the chloro, hydroxy, and methyl substituents. Key NMR signals include:
  • Cl : δ 7.8–8.2 (aromatic protons adjacent to Cl).
  • OH : δ 10.2–11.0 (broad singlet, exchangeable).
  • CH3 : δ 2.5–3.0 (singlet, integration for 3H) .
  • Mass Spectrometry : ESI-MS should show [M+H]+^+ at m/z 223.6 (calculated for C10_{10}H9_9ClNO2_2) .

Q. What solvent systems are suitable for solubility and stability studies of this compound?

  • Methodological Answer : The compound is sparingly soluble in water (<1 mg/mL at 25°C) but dissolves in polar aprotic solvents (DMSO, DMF) or acidic aqueous solutions (pH <3). For stability testing, use phosphate-buffered saline (PBS, pH 7.4) and monitor degradation via HPLC over 24–72 hours. Protect from light to prevent photodegradation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectral data for this compound derivatives?

  • Methodological Answer : Discrepancies in NMR or IR data often arise from tautomerism (enol-keto forms) or protonation states. To address this:

  • Perform variable-temperature NMR (VT-NMR) in DMSO-d6 (25–80°C) to observe dynamic equilibria.
  • Compare experimental IR carbonyl stretches (1670–1700 cm1^{-1}) with DFT-calculated spectra to assign tautomeric forms .
  • Use X-ray crystallography (e.g., monoclinic P21_1/c space group) for unambiguous structural confirmation .

Q. What strategies are recommended for elucidating the structure-activity relationship (SAR) of this compound in antimicrobial studies?

  • Methodological Answer :

  • Core Modifications : Synthesize analogs with substituent variations (e.g., replacing Cl with F or NO2_2) to assess electronic effects on activity.
  • Biological Assays : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution (MIC values). Correlate logP (calculated via ChemDraw) with membrane permeability .
  • Mechanistic Studies : Use time-kill assays and SEM imaging to evaluate bactericidal vs. bacteriostatic effects .

Q. How can researchers validate analytical methods for detecting trace impurities in bulk synthesis?

  • Methodological Answer :

  • Impurity Profiling : Identify common by-products (e.g., dechlorinated analogs) via LC-MS/MS. Use a gradient elution (0.1% formic acid in water/acetonitrile) for baseline separation .
  • Validation Parameters : Assess linearity (R2^2 >0.99), LOD/LOQ (≤0.1% w/w), and precision (%RSD <2%) per ICH guidelines .

Q. What experimental designs are critical for evaluating the compound’s pharmacokinetic (PK) properties in preclinical models?

  • Methodological Answer :

  • In Vitro : Measure metabolic stability using liver microsomes (human/rat) and CYP450 inhibition assays.
  • In Vivo : Administer via intravenous (IV) and oral routes in rodents. Collect plasma samples at 0.5, 1, 2, 4, 8, 12, and 24 hours. Analyze using LC-MS/MS to determine t1/2_{1/2}, Cmax_{max}, and bioavailability .

Safety and Compliance

Q. What safety protocols are essential for handling this compound in the laboratory?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood for weighing and synthesis.
  • Spill Management : Neutralize with 10% sodium bicarbonate and adsorb with vermiculite.
  • Storage : Keep in amber glass vials at 2–8°C under inert gas (N2_2) to prevent oxidation .

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